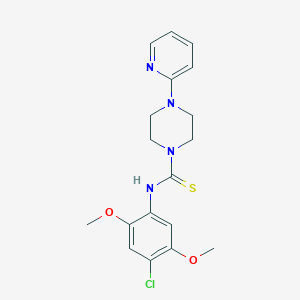
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide, also known as CP-47,497, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of pain, mood, appetite, and other physiological processes. By activating the CB1 receptor, this compound is able to modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have neuroprotective effects, potentially making it a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-tumor properties, making it a potential treatment for cancer.
实验室实验的优点和局限性
One of the advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to more accurately study the effects of CB1 receptor activation. However, one limitation of using this compound is its potential for off-target effects. As a synthetic compound, it may interact with other receptors or pathways, leading to unintended effects.
未来方向
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide. One area of interest is its potential as a treatment for addiction. Studies have shown that this compound may be able to reduce drug-seeking behavior in animal models of addiction. Additionally, there is interest in exploring the potential of this compound as a treatment for anxiety and depression. Overall, this compound shows great promise as a therapeutic compound, and further research is needed to fully understand its potential.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide involves the reaction of 4-chloro-2,5-dimethoxyphenylacetonitrile with pyridin-2-ylpiperazine and carbon disulfide. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been widely used in the scientific community to produce this compound for research purposes.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide has been extensively studied for its potential therapeutic applications. One of the most significant applications is its potential as a treatment for chronic pain. Studies have shown that this compound has analgesic effects in animal models of chronic pain. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
属性
分子式 |
C18H21ClN4O2S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC 名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21ClN4O2S/c1-24-15-12-14(16(25-2)11-13(15)19)21-18(26)23-9-7-22(8-10-23)17-5-3-4-6-20-17/h3-6,11-12H,7-10H2,1-2H3,(H,21,26) |
InChI 键 |
KFJHALALJZAHHY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=CC=CC=N3)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=CC=CC=N3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)



![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)




![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)

![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)
